Cas no 55899-17-7 (ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate)

Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a pyrazolopyridine derivative with potential applications in pharmaceutical and agrochemical research. This heterocyclic compound features a pyrazolo[1,5-a]pyridine core, a structure of interest due to its bioactivity and versatility in synthetic chemistry. The ethyl ester group at the 3-position enhances solubility and reactivity, facilitating further derivatization, while the 4-methyl substitution contributes to steric and electronic modulation. Its well-defined molecular framework makes it a valuable intermediate for developing novel therapeutic agents or functional materials. The compound is typically characterized by high purity and stability, ensuring reproducibility in research applications. Its synthesis and properties are documented in peer-reviewed literature, supporting its use in method development and structure-activity studies.
ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate structure
55899-17-7 structure
Product Name:ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
CAS No:55899-17-7
MF:C11H12N2O2
MW:204.225182533264
MDL:MFCD22200352
CID:1006629
PubChem ID:12208486
Update Time:2025-05-21

ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
    • DTXSID001225219
    • ethyl4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
    • 55899-17-7
    • MDL: MFCD22200352
    • Inchi: 1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-6-4-5-8(2)10(9)13/h4-7H,3H2,1-2H3
    • InChI Key: UWJQYTAMOWJIMY-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=NN2C=CC=C(C)C2=1)=O

Computed Properties

  • Exact Mass: 204.089877630g/mol
  • Monoisotopic Mass: 204.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 43.6Ų

ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate Pricemore >>

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Additional information on ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 4-Methylpyrazolo[1,5-a]Pyridine-3-Carboxylate: A Comprehensive Overview

Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate, with CAS No. 55899-17-7, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolopyridines, which are known for their unique structural features and potential applications in drug design. The molecule consists of a pyrazolo[1,5-a]pyridine core with an ethyl carboxylate substituent at the 3-position and a methyl group at the 4-position. These structural elements contribute to its intriguing chemical properties and biological activities.

Recent studies have highlighted the importance of pyrazolopyridines in medicinal chemistry due to their ability to modulate various biological targets. For instance, ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate has been investigated for its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, making them attractive targets for therapeutic intervention in diseases such as cancer and inflammatory disorders. The methyl group at the 4-position and the ethyl carboxylate substituent at the 3-position are believed to influence the compound's binding affinity and selectivity toward specific kinase targets.

One of the most promising applications of ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate lies in its potential as an anti-cancer agent. Researchers have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve inhibition of key enzymes involved in cell proliferation and survival pathways. Furthermore, preclinical studies suggest that this compound may also possess anti-inflammatory properties, making it a versatile candidate for multi-target therapeutic agents.

The synthesis of ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate has been optimized through various routes, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the efficiency of production but also minimize environmental impact by reducing reaction times and reagent consumption. The use of microwave technology has been particularly beneficial in achieving high yields and purities, which are essential for downstream applications in drug development.

In terms of structural characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the identity and purity of ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate. These techniques provide detailed insights into the compound's molecular structure and help ensure its consistency across different batches.

Looking ahead, ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate holds great promise as a lead compound for drug discovery efforts. Its unique combination of structural features and biological activities positions it as a valuable tool in the development of novel therapeutics. Continued research into its mechanism of action, pharmacokinetics, and toxicity profiles will be crucial for advancing this compound toward clinical trials.

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